molecular formula C24H22N4O3 B6581069 N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1207042-04-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

カタログ番号: B6581069
CAS番号: 1207042-04-3
分子量: 414.5 g/mol
InChIキー: ORQWVSPXVPPGIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrazolo[1,5-a]pyrimidine carboxamide family, a scaffold known for its diverse pharmacological applications. The structure features a pyrazolo[1,5-a]pyrimidine core substituted at position 7 with a 4-isopropylphenyl group and at position 3 with a carboxamide linked to a 2H-1,3-benzodioxol-5-ylmethyl moiety. Such substitutions are critical for modulating biological activity, solubility, and target selectivity.

特性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-15(2)17-4-6-18(7-5-17)20-9-10-25-23-19(13-27-28(20)23)24(29)26-12-16-3-8-21-22(11-16)31-14-30-21/h3-11,13,15H,12,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQWVSPXVPPGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the benzodioxole moiety is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds belonging to the pyrazolo[1,5-a]pyrimidine class. For instance, a related compound demonstrated potent cytotoxicity against various cancer cell lines (MCF-7, HCT116, HePG-2), exhibiting IC50 values ranging from 0.3 to 24 µM for dual EGFR/VGFR2 inhibition . The compound effectively inhibited tumor growth and induced apoptosis in cancer cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
5iMCF-70.3Dual EGFR/VGFR2 Inhibition
5iHCT1167.60Apoptosis Induction
5iHePG-2VariableCell Cycle Arrest

The mechanism by which these compounds exert their anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, they target receptor tyrosine kinases (RTKs) such as EGFR and VEGFR2, which are crucial in tumor growth and metastasis.

Molecular Docking Studies
Molecular docking studies have indicated that these compounds bind effectively to the active sites of their targets, suggesting a strong potential for therapeutic application in cancer treatment. The binding affinities correlate with their biological activity, supporting the structure-activity relationship (SAR) observed in experimental assays .

Antiparasitic and Antimicrobial Effects

Compounds similar to this compound have also shown antiparasitic and antimicrobial activities. These effects are attributed to their ability to disrupt cellular processes in pathogens, making them candidates for further exploration in drug development against infectious diseases .

Clinical Evaluation

In preclinical models, related compounds have demonstrated significant anti-tumor efficacy. For example, AZD0530, a compound with structural similarities, has shown potent inhibition of c-Src and Abl kinases at low nanomolar concentrations, leading to substantial tumor regression in xenograft models . This highlights the potential clinical relevance of pyrazolo[1,5-a]pyrimidine derivatives.

科学的研究の応用

Structural Characteristics

The compound is characterized by its complex molecular structure, which includes:

  • Molecular Formula : C26H29N3O4
  • Molecular Weight : 447.5 g/mol
  • IUPAC Name : 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-methoxyphenyl)-3-pyrrol-1-ylpropan-1-one

This unique structure allows for interactions with various biological targets, making it a subject of interest in drug discovery.

Biological Activities

1. Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, preventing further cell division.

2. Neuroprotective Effects

The benzodioxole moiety present in the compound is linked to neuroprotective effects. Research has demonstrated that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases.

3. Antimicrobial Activity

Studies have reported antimicrobial properties associated with pyrazolo[1,5-a]pyrimidine derivatives. The compound may exhibit activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of several pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that one derivative of the compound significantly inhibited the growth of breast cancer cells in vitro and showed promising results in vivo when tested on xenograft models .

Case Study 2: Neuroprotection

In a study examining neuroprotective agents for Alzheimer's disease, researchers found that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide effectively reduced neuroinflammation and improved cognitive function in animal models .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name Key Substituents Biological Target/Activity Potency/IC₅₀ Reference
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide 7-(4-isopropylphenyl), 3-(benzodioxol-5-ylmethyl)carboxamide Not explicitly reported (inferred: kinase or protease inhibition) N/A
7-Amino-6-cyano-5-(4-methoxyphenyl)-N-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide (10a) 5-(4-methoxyphenyl), 7-amino, 6-cyano Cytotoxicity screening (unspecified targets) Moderate activity in cytotoxicity
N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide (5a-c) Hydroxamic acid moiety, benzyl group Anti-inflammatory (COX-2 inhibition) IC₅₀ = 0.8–1.2 µM (COX-2)
N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (20) Trifluoromethoxy, triazole substituent PDE2A inhibition (cognitive enhancement) IC₅₀ = 0.6 nM (PDE2A)
5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide (5a) Boc-protected aminoethyl, 7-oxo Cathepsin K inhibition IC₅₀ = 25 µM
N-(2-chloropyridin-3-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 2-chloropyridinyl, 4-methoxyphenyl, trifluoromethyl Not reported (structural analog for kinase inhibition) N/A

Key Structural and Functional Insights :

Substituent Effects on Target Selectivity :

  • The benzodioxol-5-ylmethyl group in the target compound may enhance blood-brain barrier penetration compared to simpler aryl groups (e.g., phenyl in compound 10a) .
  • Trifluoromethyl or trifluoromethoxy groups (e.g., in compounds 20 and 14) improve metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in PDE2A inhibitors .

Biological Activity Trends: Carboxamides with hydroxamic acid moieties (e.g., 5a-c) exhibit potent anti-inflammatory activity via COX-2 inhibition, whereas those with Boc-protected aminoethyl groups (e.g., 5a) show moderate cathepsin K inhibition . Triazole or cyano substituents (e.g., 10a, 20) correlate with improved cytotoxicity or kinase inhibition, likely due to enhanced π-π stacking or hydrogen bonding .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for N-benzylpyrazolo[1,5-a]pyrimidines, involving cyclocondensation of aminopyrazoles with aldehydes or ketones, followed by carboxamide coupling (e.g., EDCI/HOBT-mediated amidation) . Regioselectivity in pyrazolo[1,5-a]pyrimidine formation is confirmed via X-ray crystallography in analogs like 8b, ensuring structural fidelity in related compounds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。